molecular formula C15H18N2O4 B2654176 (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940205-13-0

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2654176
CAS No.: 940205-13-0
M. Wt: 290.319
InChI Key: HLDINYNCGCPLJC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both an amino group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-4-[4-(butylcarbamoyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-9H,2-3,10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDINYNCGCPLJC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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